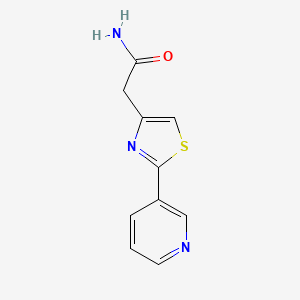
2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound that features both pyridine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminothiazole with 3-bromopyridine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups such as alkyl or aryl groups.
科学的研究の応用
2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid
- 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid
- 2-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)acetic acid
Uniqueness
2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetamide stands out due to its specific combination of pyridine and thiazole rings, which confer unique biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
特性
分子式 |
C10H9N3OS |
|---|---|
分子量 |
219.27 g/mol |
IUPAC名 |
2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)4-8-6-15-10(13-8)7-2-1-3-12-5-7/h1-3,5-6H,4H2,(H2,11,14) |
InChIキー |
UIRMFTABVORJSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






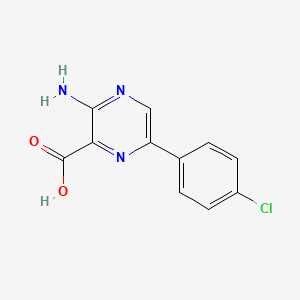
![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)


![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
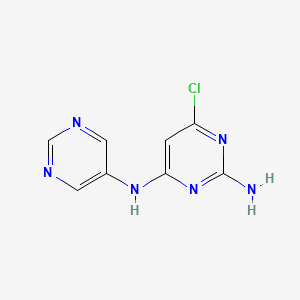
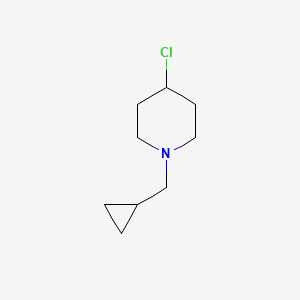
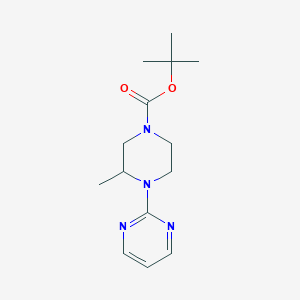
![5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)
